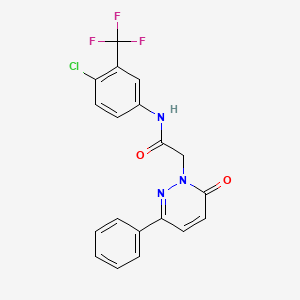

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain linked to a 4-chloro-3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O2/c20-15-7-6-13(10-14(15)19(21,22)23)24-17(27)11-26-18(28)9-8-16(25-26)12-4-2-1-3-5-12/h1-10H,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAONFSEPRBMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H17ClF3N3O2S2 |

| Molar Mass | 523.98 g/mol |

| CAS Number | 315710-18-0 |

| Synonyms | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. The presence of chlorine and the pyridazine moiety contributes to its potential as a pharmacological agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, including cholinesterases and cyclooxygenases. The trifluoromethyl group enhances interactions with these targets due to its electron-withdrawing properties, facilitating hydrogen bonding and increasing binding affinity .

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially providing protective effects against oxidative stress-related conditions .

- Cytotoxicity : In vitro evaluations have demonstrated cytotoxic effects against cancer cell lines, particularly MCF-7 (breast cancer) and Hek293-T cells, suggesting its potential as an anticancer agent .

Case Studies

- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of halogen atoms significantly influenced the inhibitory potency, with IC50 values indicating moderate activity against both enzymes .

- Anticancer Activity : Research involving pyridazine derivatives highlighted their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. The specific compound was part of a broader investigation into novel antitumor agents .

- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between the compound and its target proteins, revealing insights into its pharmacodynamics and supporting its development as a therapeutic agent .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. Studies have demonstrated that such compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, pyridazine derivatives have been shown to induce apoptosis in various cancer cell lines, making them valuable candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in signal transduction pathways. This inhibition can lead to therapeutic effects in conditions like cancer and inflammation .

Pesticidal Activity

The compound's structural features make it a candidate for development as a pesticide. Its effectiveness against certain pests has been noted in agricultural trials, where it demonstrated significant insecticidal properties. The trifluoromethyl group contributes to its potency and stability under various environmental conditions .

Herbicidal Properties

In addition to its insecticidal capabilities, research has shown that this compound can act as an herbicide, inhibiting the growth of specific weed species. This dual functionality enhances its attractiveness for use in integrated pest management strategies .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices, potentially improving properties such as thermal stability and mechanical strength .

Coatings and Adhesives

The compound's chemical stability and resistance to degradation make it suitable for use in coatings and adhesives, particularly in environments that require enhanced durability and resistance to chemicals .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with key analogs identified in the evidence:

Key Observations:

Substituent Position Effects: The target compound has a 4-chloro-3-(trifluoromethyl)phenyl group, while the analog in features a 2-(trifluoromethyl)phenyl substituent. In , the 3-chloro-4-fluorophenyl group introduces halogen diversity, and the 3,4-dimethoxyphenyl substituent on pyridazinone adds electron-donating methoxy groups, which may improve solubility compared to phenyl .

Backbone Modifications :

Hypothetical Bioactivity Implications

- Acetylcholinesterase Inhibition : Compounds in were screened for acetylcholinesterase inhibition. The target compound’s trifluoromethyl and chloro groups may enhance binding to hydrophobic pockets in the enzyme’s active site, similar to the fluorophenyl and quinazoline dione motifs in analog (compound 9).

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity), which may enhance blood-brain barrier penetration compared to the methoxy-substituted analog .

- Solubility : The target compound’s EWGs may reduce aqueous solubility relative to the dimethoxyphenyl analog , though the chloro group could introduce moderate polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.